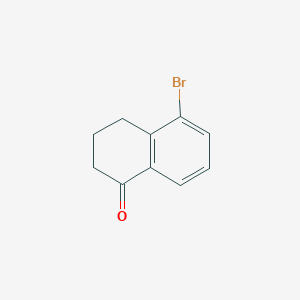

5-Bromo-1-tetralone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 5-Bromotetralona se puede sintetizar mediante la bromación de tetralona. Un método común implica el uso de bromo en presencia de un catalizador como el hierro o el bromuro de aluminio. La reacción suele tener lugar en un disolvente orgánico como el diclorometano a temperatura ambiente. El proceso de bromación es altamente selectivo, lo que lleva a la formación de 5-Bromotetralona con un alto rendimiento y pureza .

Métodos de producción industrial: En entornos industriales, la producción de 5-Bromotetralona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la consistencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Oxidation Reactions

5-Bromo-1-tetralone undergoes oxidation to yield ketones or carboxylic acids. Key reagents and conditions include:

- Potassium permanganate (KMnO₄) : Oxidizes the tetralone scaffold to 5-bromo-1,4-naphthoquinone under acidic conditions.

- Chromium trioxide (CrO₃) : Produces 5-bromo-1-naphthoic acid via ketone oxidation.

Mechanism : The bromine atom directs electrophilic attack to the para position, stabilizing intermediates through resonance effects. Oxidation typically proceeds via radical or ionic pathways depending on the reagent.

Reduction Reactions

Reductive transformations convert the ketone group into alcohols or alkanes:

- Lithium aluminum hydride (LiAlH₄) : Reduces the carbonyl to 5-bromo-1-tetralol (secondary alcohol) with >85% yield .

- Catalytic hydrogenation (H₂/Pd-C) : Fully reduces the aromatic ring, yielding 5-bromo-decahydronaphthalen-1-ol .

Selectivity : Steric hindrance from the bromine atom influences reduction rates, favoring cis-addition in hydrogenation .

Substitution Reactions

The bromine atom participates in nucleophilic substitution (SN2) and aromatic electrophilic substitution:

Mechanistic Insight : Bromine’s electronegativity enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack .

Beckmann Rearrangement

Under acidic conditions, this compound oximes undergo syn-migration due to anchimeric assistance from the bromine atom:

Conditions : Tosyl chloride (TsCl), H₂SO₄, 100°C

Product : 5-Bromo-1,2-dihydronaphtho[1,8-cd]azepin-6-one .

Key Observation : The bromine stabilizes a cyclic imino-halonium cation intermediate, altering migratory preferences from anti to syn .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

- Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives (e.g., 5-(4-methoxyphenyl)-1-tetralone) .

- Heck Reaction : Couples with alkenes to generate styrene derivatives .

Typical Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

Comparative Reactivity

This compound shows distinct reactivity compared to positional isomers:

| Property | This compound | 6-Bromo-1-tetralone | 7-Bromo-1-tetralone |

|---|---|---|---|

| Oxidation Rate | Fastest | Moderate | Slowest |

| SN2 Reactivity | High | Moderate | Low |

| Thermal Stability | 220°C | 200°C | 180°C |

Aplicaciones Científicas De Investigación

Therapeutic Applications

Antitumor Activity

5-Bromo-1-tetralone derivatives have been investigated for their antitumor properties. Research indicates that these compounds exhibit activity against various cancer cell lines, including leukemia. For instance, derivatives such as 2-bromo-6,7-dichloro-1-tetralone were tested in vivo using mice models transplanted with P388 leukemia cells. The results showed a significant increase in the lifespan of treated mice compared to controls, suggesting a promising avenue for cancer treatment .

Antifungal Properties

In addition to antitumor effects, this compound derivatives demonstrate antifungal activity. They have been shown to inhibit the growth of fungi such as Trichophyton mentagrophytes, Trichophyton asteroides, and Candida albicans. Notably, these compounds outperform traditional antifungal agents like griseofulvin, indicating their potential as effective antifungal treatments .

Neuropharmacological Potential

The compound is also being explored for its neuropharmacological applications. Substituted tetralones, including this compound, serve as precursors for synthesizing drugs that target neurological disorders. These include acetylcholinesterase inhibitors used in Alzheimer's disease therapy and other central nervous system agents .

Synthetic Applications

Building Block in Organic Synthesis

this compound acts as a versatile building block in organic synthesis. Its strong reactivity allows it to be used in the preparation of various heterocyclic compounds and pharmaceuticals. The compound can undergo multiple transformations to yield complex molecules with potential therapeutic effects .

Synthesis of Dopamine Receptor Ligands

This compound is particularly notable for its role in synthesizing selective ligands for dopamine receptors, especially the D3 receptor. These ligands are crucial for developing treatments for neurological conditions such as schizophrenia and Parkinson's disease . The synthesis typically involves reactions that modify the tetralone scaffold to enhance receptor affinity.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción de la 5-Bromotetralona implica su interacción con objetivos moleculares específicos. Puede actuar como electrófilo, participando en varias reacciones químicas aceptando electrones de nucleófilos. Esta propiedad la hace útil en la síntesis de moléculas orgánicas complejas. Las vías moleculares y los objetivos exactos dependen de la aplicación específica y la naturaleza de las reacciones que experimenta .

Compuestos similares:

- 5-Bromo-1-tetralona

- 5-Bromo-2-tetralona

- 5-Bromo-3-tetralona

Comparación: La 5-Bromotetralona es única debido a su bromación específica en la posición 5, lo que le confiere propiedades químicas distintas. En comparación con otras tetralonas bromadas, exhibe una mayor reactividad en las reacciones de sustitución y una mayor estabilidad en diversas condiciones de reacción. Esto la convierte en un intermedio preferido en la síntesis farmacéutica .

Comparación Con Compuestos Similares

- 5-Bromo-1-tetralone

- 5-Bromo-2-tetralone

- 5-Bromo-3-tetralone

Comparison: 5-Bromotetralone is unique due to its specific bromination at the 5-position, which imparts distinct chemical properties. Compared to other brominated tetralones, it exhibits higher reactivity in substitution reactions and greater stability under various reaction conditions. This makes it a preferred intermediate in pharmaceutical synthesis .

Actividad Biológica

5-Bromo-1-tetralone (chemical formula: CHBrO) is a brominated derivative of tetralone that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized through the bromination of tetralone, typically using bromine in the presence of a catalyst such as iron or aluminum bromide. The compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders and other therapeutic areas.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, primarily related to its role as a precursor in the synthesis of pharmacologically active compounds. Key areas of activity include:

The mechanisms by which this compound exerts its biological effects are not fully elucidated but can be summarized as follows:

- Nucleophilic Interactions : The presence of the bromine atom allows for nucleophilic interactions that stabilize reactive intermediates during chemical reactions, which may enhance the compound's reactivity and biological efficacy.

- Biochemical Pathways : The compound is involved in various biochemical pathways, including the Beckmann rearrangement and interactions with enzymes such as MAO. These interactions can lead to altered metabolic processes that contribute to its pharmacological effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the antitumor efficacy of tetralone derivatives, it was found that certain analogs exhibited IC values in the low micromolar range against leukemia cell lines. For instance, a derivative similar to this compound showed an increase in lifespan (%) in treated mice models compared to controls .

Future Directions

The future research landscape for this compound appears promising. Investigations into its structure-activity relationships (SAR) could yield insights into optimizing its pharmacological properties. Additionally, exploring its potential as a scaffold for novel drug development could lead to new therapeutic agents targeting various diseases.

Propiedades

IUPAC Name |

5-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXOUYZZHVHEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447287 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68449-30-9 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.